S-Methyl 1-cbz-piperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60343-61-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3/t13-/m0/s1 |
InChI Key |
PKYPKDMELOKLKL-ZDUSSCGKSA-N |
SMILES |
COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Methyl 1 Cbz Piperidine 2 Carboxylate and Analogues
Chemo-Enzymatic Synthesis and Resolution Strategies
Chemo-enzymatic approaches combine the precision of biocatalysis with the practicality of chemical synthesis, offering sustainable and highly selective routes to chiral molecules. researchgate.netnih.gov These methods are particularly valuable for constructing complex chiral structures like substituted piperidines, providing access to specific stereoisomers that are often difficult to obtain through purely chemical means. researchgate.netnih.gov
Biocatalysis provides an effective alternative to traditional chemical methods for producing single-isomer chiral drugs and their intermediates. researchgate.net Enzymes operate under mild conditions and exhibit high regio-, chemo-, and enantioselectivity. nih.govresearchgate.net
Recent strategies have employed various enzymes for the stereoselective synthesis of piperidine (B6355638) derivatives. One notable approach involves the use of immobilized lipases. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully immobilized and used as a reusable catalyst in the multicomponent synthesis of clinically valuable piperidines, achieving high yields. rsc.org This method highlights the potential for creating complex heterocyclic structures in a single, enzyme-catalyzed step. rsc.org
Another powerful biocatalytic strategy involves the site-selective functionalization of piperidine carboxylic acid isomers using non-heme iron-dependent dioxygenases (NHDs). nih.gov Researchers have utilized enzymes such as GetF, FoPip4H, and trans-P4H to achieve specific C-H oxidation at the C2, C3, and C4 positions of L-pipecolic acid, respectively. nih.gov These enzymatic transformations generate valuable, functionalized piperidine building blocks on a gram scale, which can then be elaborated using chemical methods like radical cross-couplings. nih.gov
Enzymatic kinetic resolution (EKR) is a widely used technique for separating racemic mixtures into their constituent enantiomers. researchgate.net This method relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the modified, faster-reacting one. researchgate.net Lipases are among the most common enzymes used for EKR due to their broad substrate tolerance and high enantioselectivity. researchgate.netgoogle.com
In the context of piperidine synthesis, EKR can be applied to racemic precursors to isolate the desired stereoisomer. For example, the kinetic resolution of racemic piperidine-2-carboxamides can be achieved using whole bacterial cells containing stereoselective amidases. documentsdelivered.com This biotransformation allows for the preparation of enantiomerically enriched (S)-piperidine-2-carboxylic acid. documentsdelivered.com Similarly, lipases from Candida rugosa have been effectively used in the enantioselective transesterification of racemic building blocks for pharmaceuticals, demonstrating the versatility of this approach. mdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity. mdpi.com
Table 1: Examples of Enzymatic Kinetic Resolution Systems
| Racemic Substrate | Enzyme | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Racemic piperidine-2-carboxamide | Stereoselective amidase | Hydrolysis | Production of enantiopure (S)-piperidine-2-carboxylic acid. | documentsdelivered.com |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Transesterification | Achieved high enantiomeric excess of the product (ee_p = 96.2%) and good enantioselectivity (E = 67.5). | mdpi.com |
| Racemic naproxen (B1676952) methyl ester | Immobilized Candida rugosa lipase | Hydrolysis | Continuous production of (S)-(+)-Naproxen with high enantiomeric purity (eep 95%). | nih.gov |
A significant challenge in piperidine synthesis is the direct asymmetric dearomatization of readily available pyridine (B92270) feedstocks. researchgate.netnih.gov While nature has not yet provided a biocatalyst for this specific transformation, a powerful chemo-enzymatic cascade has been developed to address this. researchgate.netthieme-connect.com This strategy provides a general and efficient pathway to a wide range of enantioenriched 3- and 3,4-substituted piperidines. nih.govthieme-connect.com
The process begins with the chemical synthesis of N-substituted tetrahydropyridines from activated pyridinium (B92312) salts. nih.govthieme-connect.com The core of the method is a one-pot cascade reaction involving two key enzymes: an amine oxidase and an ene imine reductase (EneIRED). researchgate.netacs.org
Oxidation: The amine oxidase (such as 6-hydroxy-D-nicotine oxidase, 6-HDNO) catalyzes the in-situ oxidation of the tetrahydropyridine (B1245486) to a dihydropyridinium (DHP) intermediate. nih.govthieme-connect.com
Reduction: This activated DHP is then stereoselectively reduced by an EneIRED, which reduces both the C=C and C=N bonds to furnish the final, stereo-defined piperidine product. researchgate.netnih.govacs.org
A key advantage of this cascade is that by selecting the appropriate EneIRED, either enantiomer of the piperidine product can be obtained with high enantiomeric excess (ee). thieme-connect.comacs.org For example, one series of EneIREDs (Series A) can produce (R)-piperidines, while another series (Series B) yields the complementary (S)-piperidines. nih.govacs.org This methodology has been successfully applied to the synthesis of intermediates for important drugs like the ovarian cancer therapeutic Niraparib. researchgate.netthieme-connect.com
Table 2: Chemo-Enzymatic Dearomatization Cascade Results
| EneIRED Series | Product Enantiomer | Achieved Enantiomeric Excess (ee) | Key Enzymes | Reference |
|---|---|---|---|---|
| Series A (e.g., EneIREDs 01-04) | (R)-Piperidines | Up to >99% | 6-HDNO, EneIRED | nih.gov |
| Series B (e.g., EneIRED-07) | (S)-Piperidines | Up to 96% | 6-HDNO, EneIRED | nih.govacs.org |
Stereoselective and Enantioselective Chemical Synthesis
Alongside enzymatic methods, purely chemical strategies remain fundamental to the synthesis of chiral piperidines. These approaches often rely on catalytic processes that can control the stereochemical outcome of a reaction, such as the reduction of a planar aromatic precursor.
The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing the corresponding piperidine ring system. researchgate.netrsc.org This reaction involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst. rsc.org
The hydrogenation of pyridine-2-carboxylates to piperidine-2-carboxylates is a common transformation, but it can be challenging. The pyridine ring is aromatic and thus resistant to reduction, often requiring harsh reaction conditions such as high pressures and temperatures. researchgate.netrsc.org The choice of catalyst is critical for achieving high conversion and selectivity.
Heterogeneous catalysts are frequently employed for the hydrogenation of unprotected pyridines. researchgate.netrsc.org The most common catalysts include platinum, palladium, and rhodium, typically supported on materials like carbon. researchgate.netrsc.org
Platinum (Pt): Platinum oxide (PtO2, Adams' catalyst) is an effective catalyst for the hydrogenation of substituted pyridines. researchgate.net Reactions are often carried out in protic solvents like glacial acetic acid under hydrogen pressures of 50-70 bar. researchgate.net
Palladium (Pd): Palladium on carbon (Pd/C) is another widely used catalyst for this transformation. rsc.org
Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon or rhodium(III) oxide (Rh2O3), have shown great promise. rsc.org Notably, Rh2O3 has been used for the reduction of a broad range of functionalized pyridines under mild conditions (e.g., 5 bar H2, 40 °C), which is a significant advantage over methods requiring harsher conditions. rsc.org
The substrate scope for these reactions can be narrow, and the presence of other functional groups can interfere with the hydrogenation. researchgate.netrsc.org However, recent advancements, particularly with rhodium catalysts, have expanded the utility of this method for preparing functionally diverse piperidine derivatives. rsc.org
Table 3: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Platinum Oxide (PtO₂) | High pressure (50-70 bar), acetic acid | Effective for many substituted pyridines | Requires harsh conditions | researchgate.net |
| Palladium on Carbon (Pd/C) | Varies, often requires high pressure/temperature | Commonly available and used | Can require harsh conditions, narrow substrate scope | rsc.org |
| Rhodium(III) Oxide (Rh₂O₃) | Mild pressure (5 bar), 40 °C | Mild conditions, broad substrate scope, stable | - | rsc.org |
Catalytic Hydrogenation and Reduction Protocols
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation of pyridine derivatives is a powerful and direct approach for the synthesis of chiral piperidines. ekb.eg This method typically involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the prochiral pyridine ring. For the synthesis of S-Methyl 1-Cbz-piperidine-2-carboxylate analogues, this would involve the hydrogenation of a corresponding N-protected pyridine-2-carboxylic acid ester.
Rhodium-based catalysts, particularly with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of various pyridine ketones, which are precursors to chiral piperidine alcohols. nih.gov While direct asymmetric hydrogenation of pyridine-2-carboxylic acid esters to their corresponding piperidines is challenging, related transformations have been reported. For instance, the hydrogenation of pyridinium salts derived from pyridines can be achieved with high enantioselectivity. ekb.eg A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. ekb.eg This method circumvents some of the challenges associated with direct hydrogenation and offers a versatile route to functionalized piperidines. ekb.eg
Furthermore, chemo-enzymatic methods present a promising alternative. A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, providing access to substituted piperidines with precise stereochemistry. researchgate.net This strategy often involves a one-pot cascade reaction, for example, using an amine oxidase and an ene-imine reductase, to convert N-substituted tetrahydropyridines into stereo-defined piperidines. researchgate.net
Table 1: Examples of Asymmetric Hydrogenation for Piperidine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% | nih.gov |
| [Cp*RhCl2]2 / Chiral Amine | Pyridinium Salts | Chiral Piperidines | High | ekb.eg |
| Amine Oxidase / Ene-Imine Reductase | N-Substituted Tetrahydropyridines | Chiral Piperidines | High | researchgate.net |
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring through cyclization of an acyclic precursor is a cornerstone of heterocyclic chemistry. Various strategies have been developed that allow for the controlled construction of the piperidine scaffold, often with high stereoselectivity.
Alkene Cyclization (e.g., Gold(I)- and Palladium-Catalyzed Oxidative Amination)
The intramolecular cyclization of an amine onto an alkene is a powerful method for constructing nitrogen-containing heterocycles. Gold(I) and Palladium(II) catalysts are particularly effective in promoting such transformations.
Gold(I)-catalyzed oxidative amination has been utilized for the synthesis of substituted pyrrolidine (B122466) and piperidine derivatives from allylic alcohols and alkylamines. researchgate.net This methodology can proceed with high diastereoselectivity and enantioselectivity. For instance, the gold(I)-catalyzed cyclization of (R,Z)-8-(N-benzylamino)-3-octen-2-ol has been shown to produce (R,E)-1-benzyl-2-(1-propenyl)piperidine in 99% yield and 96% ee. researchgate.net While direct application to N-Cbz protected amino alkenoates for the synthesis of this compound is not extensively documented, the principle of gold-catalyzed intramolecular hydroamination of allenes has been shown to be sensitive to the protecting group, with Cbz-protected substrates showing significantly reduced conversion compared to Boc-protected ones in some cases. nih.gov The development of P,N-bidentate ligands for gold catalysts has improved the efficiency of intermolecular trapping of reactive α-oxo gold carbene intermediates, which is a related transformation. nih.gov
Palladium-catalyzed oxidative amination , often referred to as the aza-Wacker reaction, is another effective method for piperidine synthesis. These reactions can be rendered catalytic in palladium by using an appropriate terminal oxidant, such as molecular oxygen. caltech.edu Palladium-catalyzed intramolecular C-H amination has been developed for the construction of carbazole (B46965) architectures, demonstrating the potential of Pd(II) catalysis in forming C-N bonds. caltech.edu More specifically, palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing an amine has been shown to produce chiral piperidines in good yields and high enantioselectivity. nih.govrsc.org
Alkyne Cyclization (e.g., Carbenium Ion-Induced)
The cyclization of substrates containing an alkyne moiety offers a versatile entry into piperidine derivatives. One such method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov
While specific examples leading directly to this compound via carbenium ion-induced alkyne cyclization are not prevalent in the literature, the general strategy has been applied to the synthesis of various piperidine structures. The success of this method can be dependent on the electronic nature of the substituents on the starting material. nih.gov
Radical-Mediated Amine Cyclization
Radical cyclizations provide a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. In the context of piperidine synthesis, this often involves the cyclization of a nitrogen-centered radical onto a tethered alkene or alkyne.
Several methods have been developed for radical-mediated amine cyclization. For instance, a cobalt(II) catalyst has been used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Another approach involves the use of a chiral copper(II) catalyst for the enantioselective cyanidation of fluoro-substituted amines, followed by cyclization of the resulting aminonitriles to chiral piperidines. nih.gov Copper(II) carboxylates have also been shown to promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov This reaction is believed to proceed via an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov
Table 2: Radical-Mediated Cyclizations for Piperidine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear amino-aldehydes | Piperidines | Good yields | nih.gov |
| Copper-Catalyzed Cyanidation/Cyclization | Copper(II) | Fluoro-substituted amines | Chiral piperidines | Enantioselective | nih.gov |
| Copper-Promoted Carboamination | Copper(II) carboxylate | N-arylsulfonyl-2-allylanilines | N-functionalized piperidines | High diastereoselectivity | nih.gov |
Intramolecular Allylic Substitution by Enamine Intermediates
The intramolecular allylic substitution of enamine intermediates represents a powerful strategy for the synthesis of piperidine derivatives. This transformation typically involves the formation of an enamine from a secondary amine and a carbonyl compound, which then acts as a nucleophile in an intramolecular fashion to displace a leaving group on an allylic system, thereby forming the piperidine ring. While specific examples detailing the synthesis of this compound via this exact methodology are not widely reported, the general principle is well-established in the synthesis of substituted piperidines.
Multi-Component Reactions and Annulations
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. taylorfrancis.comnih.gov Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also powerful tools in heterocyclic synthesis.
For the synthesis of functionalized piperidines, various MCRs have been developed. These often involve the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. taylorfrancis.com For instance, a one-pot, three-component reaction using a ZrOCl2·8H2O catalyst can be employed to synthesize functionalized piperidine scaffolds from aromatic aldehydes, amines, and acetoacetic esters. rsc.org
[3+2] annulation reactions with nitroalkenes are a versatile method for the synthesis of five-membered nitrogen heterocycles and can be extended to the formation of more complex structures. chim.it Similarly, palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provides access to piperidine-2,6-dione derivatives. rsc.org A self-[3+2] annulation of pyridinium salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.org These methods highlight the power of annulation strategies in rapidly building molecular complexity.
Ring Expansion and Rearrangement Approaches
Rearrangements and ring expansion/contraction strategies provide novel pathways to piperidine scaffolds from other cyclic precursors, often enabling access to complex substitution patterns.
A powerful strategy for constructing piperidine scaffolds involves the oxidative ring opening of a smaller carbocycle, such as a cyclopentene (B43876), followed by a ring-closing reaction. nih.govproquest.comresearchgate.net This process typically begins with the oxidative cleavage of the double bond in a substituted cyclopentene derivative to generate a reactive diformyl intermediate. nih.govproquest.com This intermediate is then subjected to a double reductive amination with a primary chiral amine, which facilitates a ring-closing and expansion cascade to form the six-membered piperidine ring. nih.govproquest.com This methodology allows for stereocontrolled synthesis, enabling precise control over the stereochemistry of the final piperidine product. nih.gov The key steps often involve dihydroxylation of the olefin followed by oxidative cleavage with an oxidant like sodium periodate (B1199274) (NaIO₄). nih.govproquest.com
| Starting Material | Key Steps | Product | Advantages | Reference(s) |
| Substituted Cyclopentenes | 1. Oxidative cleavage of C=C bond to form a diformyl intermediate. 2. Ring-closing via double reductive amination with a chiral amine. | Substituted Piperidines | Ring expansion strategy; stereocontrolled synthesis. | nih.govproquest.comresearchgate.net |
The aza-Prins cyclization is an effective method for synthesizing substituted piperidines. organic-chemistry.orgacs.org The reaction involves the acid-mediated cyclization of a homoallylic amine with an aldehyde. researchgate.net This process forms an N-acyliminium ion intermediate which is intercepted by the tethered alkene, leading to the piperidine ring. core.ac.uk A significant advantage of this approach is its potential for high diastereoselectivity, allowing for the synthesis of specific stereoisomers. core.ac.ukresearchgate.net Recent advancements have led to the development of stereoselective aza-Prins reactions that produce enantiopure, multiply substituted piperidines, which are valuable precursors for compounds like pipecolic acid derivatives. acs.org The reaction can be tuned to incorporate various nucleophiles, further diversifying the accessible structures. researchgate.net
| Reaction | Description | Key Intermediates | Outcomes | Reference(s) |
| Aza-Prins Cyclization | Acid-mediated cyclization of a homoallylic amine with an aldehyde. | N-acyliminium ion. | Diastereoselective and enantioselective synthesis of substituted piperidines. | core.ac.ukacs.orgresearchgate.net |
Synthesis from Precursors with Modified Functionalities
The piperidine core can also be assembled from acyclic precursors that already contain some of the required functional groups, which are then manipulated to induce cyclization.
The synthesis of piperidine derivatives can be achieved through the condensation of esters with hydrazine (B178648) hydrate (B1144303) to form hydrazides. nih.govajgreenchem.com For instance, piperidine-containing α- & β-amino propionic acid esters can be refluxed with hydrazine hydrate to yield the corresponding hydrazides. nih.gov In a related approach, pyrazolopyrimidinyl β-keto esters can react with hydrazine, leading to cyclized products. researchgate.net The general synthesis of acid hydrazides from esters and hydrazine hydrate is a well-established transformation that serves as a key step in building more complex heterocyclic systems. ajgreenchem.com These hydrazide derivatives are often precursors that can undergo further reactions to form the final piperidine carboxylate structure or related heterocyclic systems.
Routes from N-Cbz Amino Acid Derivatives and Meldrum's Acid
A versatile and effective strategy for the synthesis of substituted piperidine scaffolds involves the use of N-Carboxybenzyl (Cbz) protected amino acids and 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This approach leverages the high reactivity of Meldrum's acid as a cyclic acylating agent to construct the piperidine ring system from chiral amino acid precursors. While this method has been successfully applied to the synthesis of various 2-substituted piperidine-4-carboxylic acids researchgate.netresearchgate.net, the principles can be adapted to target piperidine-2-carboxylate structures.
The synthesis of this compound via this route would conceptually start from a suitably protected amino dicarboxylic acid, such as N-Cbz-L-α-aminoadipic acid. The general sequence involves three key steps:
Activation and Condensation: The side-chain carboxylic acid of the N-Cbz protected amino acid is activated and condensed with Meldrum's acid. This is typically achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) researchgate.net. The reaction forms a highly reactive acyl-Meldrum's acid intermediate.
Intramolecular Cyclization and Decarboxylation: The acyl-Meldrum's acid intermediate undergoes thermal or acid-catalyzed intramolecular cyclization. Heating the intermediate, often in a solvent like ethyl acetate, promotes a Dieckmann-type condensation. This is followed by decarboxylation and loss of acetone (B3395972) to form a cyclic β-keto ester system within the piperidine ring structure researchgate.net.
Reduction and Modification: The resulting cyclic β-keto ester can then be subjected to further transformations. Reduction of the ketone functionality, followed by esterification of the carboxylic acid at the 2-position, would yield the target compound. For instance, a stereoselective reduction could be employed to set the stereochemistry at the newly formed chiral center, followed by standard esterification (e.g., with methanol (B129727) and an acid catalyst) to afford this compound.
A feasible route for accessing chiral 2-substituted piperidine-4-carboxylic acids has been demonstrated starting from N-Cbz amino acid derivatives and Meldrum's acid researchgate.net. This established methodology highlights the utility of this synthetic sequence. For example, N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester has been successfully condensed with Meldrum's acid using EDC·HCl and DMAP, followed by cyclization to form a di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate intermediate researchgate.net. This analogous transformation underscores the viability of using N-protected amino dicarboxylic acids for constructing the piperidine core.
Protecting Group Strategies and Manipulations
The successful synthesis of complex molecules like this compound and its analogues heavily relies on the strategic use of protecting groups. The Carboxybenzyl (Cbz) group is a cornerstone in peptide and heterocyclic chemistry due to its stability under a range of conditions and the specific methods available for its removal total-synthesis.com.
Selective Introduction and Cleavage of the Cbz Group
The selective introduction and removal of the Cbz group are critical steps that enable the controlled manipulation of the piperidine nitrogen.
Introduction of the Cbz Group: The Cbz group is most commonly introduced by reacting the piperidine nitrogen with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions researchgate.nettotal-synthesis.com. The reaction is typically performed in a two-phase system (Schotten-Baumann conditions) using an aqueous base like sodium carbonate or in an organic solvent with a tertiary amine base such as triethylamine (B128534) or diisopropylethylamine total-synthesis.com. This method is highly efficient for protecting primary and secondary amines, including the nitrogen atom of the piperidine ring.
| Reagent | Base | Conditions | Typical Yield |
| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃, Dioxane/Water | 0 °C to RT | High |
| Benzyl Chloroformate (Cbz-Cl) | Et₃N, CH₂Cl₂ | 0 °C to RT | High |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Et₃N, CH₂Cl₂ | 0 °C to RT | >95% |
This table presents common conditions for the N-protection of piperidine derivatives.
Cleavage of the Cbz Group: The primary and most widely used method for Cbz group removal is catalytic hydrogenolysis total-synthesis.comorganic-chemistry.org. This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and produces toluene (B28343) and carbon dioxide as byproducts, resulting in a clean deprotection to the free amine total-synthesis.com.
However, hydrogenolysis is not always suitable, especially for molecules containing other reducible functional groups such as alkenes, alkynes, or certain sulfur-containing groups. In such cases, alternative cleavage methods are required:
Acid-mediated Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, although the conditions are harsh and can affect other acid-labile groups total-synthesis.com. More recently, Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been employed under milder conditions researchgate.netorganic-chemistry.org.
Nucleophilic Cleavage: Certain nucleophiles can effect the removal of the Cbz group. A notable example is the use of 2-mercaptoethanol (B42355) with a base like potassium phosphate, which is effective for substrates sensitive to traditional methods researchgate.netorganic-chemistry.org.
Selective Metal-Catalyzed Cleavage: In complex molecules with multiple Cbz groups, selective cleavage can be achieved. For instance, a Ni(0) catalyst system has been shown to selectively cleave a Cbz group from a heteroaromatic nitrogen while leaving a Cbz-protected amine on a side chain intact nih.gov. Basic hydrolysis, for example with sodium hydroxide, has also been used for selective deprotection in specific heterocyclic systems like piperazic acid derivatives nih.gov.
| Method | Reagents | Key Advantages/Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean byproducts. Incompatible with reducible groups. |
| Strong Acid | HBr/AcOH | Effective. Harsh conditions, low functional group tolerance. |
| Lewis Acid | TMSI or AlCl₃/HFIP | Milder than strong acid. Can affect other acid-labile groups. researchgate.netorganic-chemistry.org |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | Useful for hydrogenolysis-sensitive substrates. researchgate.net |
This table summarizes key methods for the cleavage of the Cbz protecting group.
Application of Orthogonal Protecting Groups
In multi-step syntheses, especially when constructing analogues of this compound with additional functionalities, an orthogonal protecting group strategy is essential. Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule jocpr.com. The Cbz group, being stable to both mildly acidic and basic conditions, is an excellent component of an orthogonal scheme.
A common strategy in modern synthesis, particularly on solid-phase, involves the use of the Fmoc (9-fluorenylmethoxycarbonyl) group for amine protection, which is labile to base (e.g., piperidine), in conjunction with acid-labile groups like Boc (tert-butoxycarbonyl) or trityl on other functionalities 5z.com. The Cbz group is compatible with this strategy as it is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) often used for Boc removal.
For example, in the synthesis of a piperazine-2-carboxamide (B1304950) library, a closely related heterocyclic system, an orthogonal protection scheme using Fmoc and Alloc (allyloxycarbonyl) groups was employed. The Fmoc group was removed with piperidine, while the Alloc group was cleaved using a palladium catalyst (Pd(PPh₃)₄) 5z.com. The Cbz group could be used in a similar fashion, as its removal by hydrogenolysis would not affect Fmoc, Boc, or Alloc groups.
| Protecting Group | Cleavage Condition | Orthogonal To |
| Cbz | H₂, Pd/C | Fmoc, Boc, Alloc, TBDMS |
| Fmoc | Piperidine/DMF | Cbz, Boc, Alloc, TBDMS |
| Boc | TFA or HCl | Cbz, Fmoc, Alloc, TBDMS |
| Alloc | Pd(0), e.g., Pd(PPh₃)₄ | Cbz, Fmoc, Boc, TBDMS sigmaaldrich.com |
| TBDMS (Silyl ether) | F⁻ (e.g., TBAF) | Cbz, Fmoc, Boc, Alloc jocpr.com |
This table illustrates an orthogonal protecting group set compatible with Cbz protection.
This orthogonality allows for the selective deprotection and functionalization of different sites on the molecule. For instance, one could envision a synthetic route where the piperidine nitrogen is protected with Cbz, a side-chain amine is protected with Fmoc, and a hydroxyl group is protected as a TBDMS ether. Each group could be removed sequentially to allow for specific chemical modifications at each site without disturbing the others, enabling the synthesis of a diverse library of complex piperidine analogues.
Mechanistic Investigations of Reactions Involving S Methyl 1 Cbz Piperidine 2 Carboxylate and Its Core Structure
Elucidation of Reaction Pathways and Transition States
The formation of the piperidine (B6355638) ring can be achieved through various synthetic routes, including the hydrogenation of pyridines, intramolecular cyclization, and cycloaddition reactions. nih.govyoutube.com The precise pathway and the nature of the transition states are highly dependent on the chosen methodology, substrate, and catalytic system.
Role of Catalysts in Reaction Mechanisms (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis is fundamental to modern organic synthesis, providing pathways with lower activation energies and enabling control over reactivity and selectivity. mdpi.com Both transition metal catalysis and organocatalysis have been extensively employed in the synthesis of piperidine structures.
Transition Metal Catalysis: A wide array of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), iridium (Ir), gold (Au), and cobalt (Co), catalyze various transformations leading to piperidines. digitellinc.commdpi.com These catalysts are often involved in key bond-forming events. For instance, palladium-catalyzed cross-coupling reactions can form C-C bonds to functionalize the piperidine ring, proceeding through intermediates like η3-allylpalladium complexes. researchgate.netwhiterose.ac.uk Gold(I) catalysts have been shown to mediate the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com
Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with activated pyridine (B92270) derivatives provide a route to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org Iridium complexes have been developed for the N-heterocyclization of primary amines with diols to furnish cyclic amines, including piperidines. organic-chemistry.org Furthermore, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes represents another effective method for producing various piperidines. nih.govmdpi.com A recent innovative approach combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling, streamlining the synthesis of complex piperidines and avoiding the need for expensive metals like palladium. news-medical.netchemistryviews.org
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for piperidine synthesis. nih.gov Small organic molecules, such as proline and its derivatives, can catalyze cascade reactions to build the piperidine skeleton with high stereocontrol. researchgate.netnih.govacs.org For example, O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with excellent enantioselectivity. nih.govacs.org This type of catalysis often proceeds via iminium or enamine activation. mun.caresearchgate.net The combination of biocatalysis (using a transaminase) and organocatalysis (using proline) has been reported for the synthesis of 2-substituted piperidines, where the transaminase generates a key imine intermediate for a subsequent Mannich reaction. researchgate.netucd.ie
| Catalyst Type | Metal/Organocatalyst | Reaction Type | Mechanistic Role | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium (Pd) | Cross-Coupling, Heck Cyclization | Formation of C-C or C-N bonds via oxidative addition/reductive elimination cycles. | nih.govresearchgate.net |
| Transition Metal | Rhodium (Rh) | Asymmetric Reductive Heck | Catalyzes asymmetric carbometalation of activated pyridines. | acs.org |
| Transition Metal | Gold (Au) | Oxidative Amination | Activates alkenes for nucleophilic attack by the amine. | mdpi.com |
| Transition Metal | Cobalt (Co) | Radical Cyclization | Mediates radical formation for intramolecular C-H amination. | nih.govmdpi.com |
| Transition Metal | Nickel (Ni) | Radical Cross-Coupling | Enables efficient C-C bond formation via electrocatalysis. | news-medical.net |
| Organocatalyst | Proline Derivatives | Domino Michael/Mannich Reactions | Forms key iminium or enamine intermediates to facilitate cascade reactions. | researchgate.netnih.gov |
Identification of Key Intermediates in Piperidine Ring Formation (e.g., Imine, Enamine, Radical, Carbocationic Species)
The mechanistic pathways for piperidine synthesis are characterized by a variety of reactive intermediates that dictate the course of the reaction.
Imine and Iminium Intermediates: Imines and their protonated forms, iminium ions, are common intermediates, particularly in cyclization reactions. nih.gov For example, the acid-mediated cyclization of alkynes can proceed through enamine formation, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids involves the formation and reduction of an imine, followed by cyclization and further reduction of a piperidinone intermediate. nih.govmdpi.com In organocatalytic Mannich reactions, iminium ion activation is a key step for the asymmetric conjugate addition that leads to piperidine precursors. mun.caresearchgate.net
Enamine Intermediates: Enamines are crucial in reactions such as the domino Mannich–Michael reaction, where they act as nucleophiles. cdnsciencepub.com They are also intermediates in certain cyclizations where an initial amine addition to an alkyne forms an enamine, which then participates in ring closure. nih.gov
Radical Species: Radical-mediated cyclizations offer a distinct pathway to piperidines. nih.gov Cobalt(II) catalysts can initiate the intramolecular cyclization of amino-aldehydes through a radical mechanism. nih.govmdpi.com A competitive process between radical rebound and 1,5-H-transfer can sometimes lead to by-products. nih.govmdpi.com Another strategy involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction, where an N-centered radical relay is intercepted by a catalyst to achieve C-H functionalization, leading to precursors for chiral piperidines. nih.gov
Carbocationic Species: While less common, carbocationic intermediates can be involved. Nucleophilic substitution reactions on 2-alkoxypiperidines, which can be considered cyclic N,O-acetals, likely proceed through an oxocarbenium or N-acyliminium ion intermediate upon activation with a Lewis acid. acs.org
Stereochemical Control and Diastereoselectivity/Enantioselectivity Rationalization
Controlling the three-dimensional arrangement of atoms is a primary challenge in the synthesis of substituted piperidines, which often contain multiple stereocenters. nih.gov The stereochemical outcome of a reaction is determined by the subtle interplay of steric and electronic factors in the transition state.
Factors Influencing Stereochemical Outcome (e.g., Chiral Ligand Design, Chiral Auxiliaries)
Achieving high diastereoselectivity and enantioselectivity relies on the strategic use of chiral information within the reaction system.
Chiral Ligands: In transition metal catalysis, chiral ligands coordinate to the metal center and create a chiral environment, influencing the approach of the substrate and guiding the reaction to favor one enantiomer over the other. nih.gov For example, rhodium complexes with chiral phosphine (B1218219) ligands are used for the asymmetric hydrogenation of pyridine derivatives or in asymmetric Heck reactions to produce enantioenriched piperidines. acs.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones via a domino Mannich–Michael reaction. cdnsciencepub.com The auxiliary controls the facial selectivity of the reaction, and its subsequent removal yields the chiral piperidine derivative. cdnsciencepub.com Similarly, N-(tert-butylsulfinyl)-bromoimine can be used where the chiral sulfinyl group directs the addition of Grignard reagents to provide enantioenriched α-substituted piperidines. organic-chemistry.org
Substrate and Reagent Control: The inherent chirality of the starting material can direct the stereochemical course of a reaction. nih.gov For instance, starting with enantiopure amino acids like tryptophan allows for the synthesis of complex structures where the initial stereocenter influences subsequent transformations. nih.gov The choice of reagents and reaction conditions can also be critical. The hydrogenation of substituted pyridines often yields cis-piperidines, which can then be epimerized to the thermodynamically more stable trans-isomers under specific conditions. whiterose.ac.uk
| Factor | Method/Example | Mechanism of Control | Reference |
|---|---|---|---|
| Chiral Ligands | Rh-catalyzed asymmetric Heck reaction | The ligand creates a chiral pocket around the metal, differentiating between enantiotopic faces of the substrate in the transition state. | acs.org |
| Chiral Auxiliaries | D-arabinopyranosylamine in Mannich-Michael reaction | The auxiliary is covalently bonded to the substrate, sterically blocking one face from attack by the nucleophile. | cdnsciencepub.com |
| Chiral Auxiliaries | N-(tert-butylsulfinyl) group | Directs the diastereoselective addition of nucleophiles to an imine. | organic-chemistry.org |
| Substrate Control | Use of chiral amino acids (e.g., tryptophan) | The existing stereocenter in the starting material directs the formation of new stereocenters. | nih.gov |
| Reagent/Condition Control | Hydrogenation of pyridines followed by epimerization | Kinetic hydrogenation favors the cis-isomer, which can be converted to the thermodynamic trans-isomer by base or acid. | whiterose.ac.uk |
Computational Chemistry for Mechanistic Insights (e.g., Density Functional Theory (DFT) Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and rationalizing stereochemical outcomes. researchgate.net DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products.
In the context of piperidine synthesis, DFT studies have been used to:
Propose and Validate Catalytic Cycles: For the copper-catalyzed intramolecular C-H amination to form pyrrolidines and piperidines, DFT investigations helped to support a proposed Cu(I)/Cu(II) catalytic cycle. acs.org
Explain Stereoselectivity: By calculating the energies of various transition states leading to different stereoisomers, DFT can rationalize why a particular diastereomer or enantiomer is formed preferentially. The steric hindrance exerted by a catalyst complex in the transition state can be modeled to understand its impact on the reaction outcome. acs.org
Characterize Intermediates: DFT calculations can help identify and characterize the electronic and geometric structures of transient species that are difficult to observe experimentally. mdpi.com For example, DFT has been used to study the complex formed between piperidine and silver nanoparticles, revealing a deprotonated piperidine linked to a silver cation as the likely species. mdpi.com
Predict Reactivity: Global chemical reactivity descriptors (GCRD) and Frontier Molecular Orbitals (FMOs) calculated via DFT can provide insights into the kinetic stability and chemical reactivity of different piperidine derivatives. researchgate.net Such studies help in understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.net
Applications of S Methyl 1 Cbz Piperidine 2 Carboxylate As a Synthetic Intermediate
Construction of Chiral Piperidine-Containing Architectures
The inherent chirality of S-Methyl 1-Cbz-piperidine-2-carboxylate provides a robust platform for the synthesis of intricate piperidine-based structures with high stereochemical control. This is crucial as the biological activity of piperidine-containing molecules is often dependent on their specific three-dimensional arrangement.
The synthesis of polysubstituted piperidines is a significant area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals. nih.gov this compound is an excellent precursor for generating such stereodefined structures. The existing stereocenter at C2 directs the introduction of new substituents, while the protecting groups modulate the ring's reactivity.
Modern synthetic methods enable the site-selective and stereoselective functionalization of the piperidine (B6355638) ring. d-nb.infonih.gov For instance, catalyst-controlled C-H functionalization can introduce substituents at specific positions. While many examples use N-Boc or N-brosyl groups, the principles are applicable to N-Cbz derivatives. d-nb.infonih.gov The electronic properties of the N-Cbz group and the C2-ester influence the regioselectivity of these transformations. The C2 position is electronically activated, but also sterically hindered, making functionalization at other sites like C3, C4, or C6 feasible through careful selection of catalysts and reaction conditions. researchgate.net
Key strategies for creating substituted piperidines from precursors like this compound include:
Diastereoselective Alkylation: Formation of an enolate at the C2 position allows for the introduction of various electrophiles. The existing chiral center directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.
Catalyst-Controlled C-H Functionalization: Dirhodium catalysts, for example, can mediate carbene insertion into C-H bonds at the C2, C3, or C4 positions, with selectivity dictated by the specific catalyst and the nature of the nitrogen protecting group. nih.govnih.gov
Conjugate Addition Reactions: Transformation of the initial scaffold into an α,β-unsaturated system can be followed by stereocontrolled conjugate addition to install substituents at the C3 position.
These methods allow for the systematic buildup of complexity, leading to tetra- and pentasubstituted piperidines with precisely controlled stereochemistry, which are valuable as fragment building blocks for drug discovery. whiterose.ac.uk
Table 1: Methods for Stereoselective Functionalization of Piperidine Rings
| Method | Position Functionalized | Key Reagents/Catalysts | Stereocontrol | Citation |
| C-H Insertion | C2 | Rh₂(R-TCPTAD)₄, Aryldiazoacetates | Catalyst-controlled | d-nb.infonih.gov |
| C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | Catalyst-controlled | d-nb.infonih.gov |
| Cyclopropanation/Ring Opening | C3 | Rh₂(OAc)₄, H₂/Pd/C | Substrate-controlled | nih.gov |
| Intramolecular aza-Michael | C2, C5 or C2, C6 | 9-Amino-9-deoxy-epi-hydroquinine | Organocatalyst-controlled | nih.gov |
Spiropiperidines, which feature a spirocyclic junction at one of the piperidine ring's carbons, represent an important class of three-dimensional scaffolds in medicinal chemistry. rsc.org They are found in numerous biologically active compounds and offer improved pharmacokinetic profiles by increasing molecular rigidity. bepls.com The synthesis of 2-spiropiperidines, in particular, often proceeds en route to natural products. rsc.org
This compound is a logical precursor for 2-spiropiperidines. General strategies often involve the formation of the spiro-ring onto a pre-existing piperidine. rsc.org A common approach involves the reaction of δ-amino-β-ketoesters with cyclic ketones. nih.govwhiterose.ac.uk The title compound can be converted into a suitable δ-amino-β-ketoester intermediate through a series of standard transformations. This intermediate can then undergo an intramolecular condensation with a tethered ketone or an intermolecular reaction with an external cyclic ketone to furnish the 2-spiropiperidine core.
A representative two-step synthetic approach includes:
Intermediate Formation: The C2-ester of the piperidine is used as a handle to build a β-ketoester side chain.
Spirocyclization: After removal of the N-Cbz group, the resulting secondary amine undergoes a spontaneous or acid-catalyzed cyclization with the ketone moiety to form the spirocyclic system. whiterose.ac.uk
This methodology provides access to a diverse range of 2-spiropiperidines fused to various carbo- and heterocyclic rings. whiterose.ac.uk
Quinolizidine (B1214090) and indolizidine alkaloids are bicyclic systems containing a piperidine ring fused with another ring. These structures are widespread in nature and exhibit a broad spectrum of biological activities. This compound is a key chiral building block for the enantioselective synthesis of these alkaloids.
The general strategy involves using the pipecolate framework and installing a carbon chain at the C2 position, which can then participate in a subsequent cyclization reaction to form the second ring. A typical synthetic sequence is outlined below:
Side Chain Elaboration: The C2 position is functionalized, often via enolate chemistry, to attach a side chain of appropriate length (e.g., a three-carbon chain for indolizidine synthesis or a four-carbon chain for quinolizidine synthesis).
Intramolecular Cyclization: The terminal functional group of the side chain reacts with the piperidine nitrogen (after Cbz deprotection) or the C6 position of the piperidine ring to close the second ring. This key cyclization step can be an N-alkylation, a Dieckmann condensation, or a reductive amination, among other methods. whiterose.ac.uk
For example, syntheses of indolizidines have been achieved through the reductive desulfurization of benzothienoindolizines, which are prepared from piperidine-based keto-lactams derived from precursors like glutamic acid. whiterose.ac.uk Similarly, the synthesis of stereodefined bicyclic compounds like 2,7-diazabicyclo[3.3.1]nonanes has been accomplished using substituted piperidines as key intermediates. nih.gov
Table 2: Bicyclic Systems Derived from Piperidine Precursors
| Bicyclic System | Key Precursor Type | General Synthetic Step | Citation |
| Indolizidines | C2-functionalized pipecolate | Intramolecular N-alkylation or lactam reduction | whiterose.ac.uk |
| Quinolizidines | C2-functionalized pipecolate | Intramolecular cyclization (e.g., Dieckmann) | whiterose.ac.uk |
| 2,7-Diazabicyclo[3.3.1]nonanes | Stereodefined piperidines | Intramolecular cyclization | nih.gov |
Precursor for Advanced Organic Transformations
Beyond its use in building specific heterocyclic architectures, this compound is a valuable starting material for a variety of advanced organic transformations, enabling selective modifications at different points of the molecule.
The orthogonal protecting groups of the title compound allow for highly selective manipulations.
Derivatization at Nitrogen: The Cbz group is a robust protecting group that can be removed under specific conditions, typically catalytic hydrogenation (e.g., H₂ with a Palladium catalyst). This unmasks the secondary amine, which can then be functionalized in numerous ways. For instance, it can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents, thereby modifying the molecule's properties. The synthesis of N-substituted piperidine derivatives is a common strategy in the development of new pharmaceuticals. nih.gov The N-debenzylation of related piperidine intermediates is a key step in the synthesis of potent analgesics. researchgate.net
Derivatization at Carbon Centers: The piperidine ring itself offers multiple sites for functionalization. The protons at C2 are acidic due to the adjacent ester and carbamate (B1207046) groups, allowing for deprotonation with a strong base to form a nucleophilic enolate. This enolate can be trapped with various electrophiles to create C2-substituted derivatives. Furthermore, advanced rhodium-catalyzed C-H functionalization methods have been developed for the site-selective introduction of functional groups at C2, C3, or C4 of the piperidine ring. nih.govnih.gov The choice of catalyst and the steric/electronic nature of the N-protecting group are critical in directing the reaction to the desired position. d-nb.inforesearchgate.net
The title compound is not just a source of a substituted piperidine but can be used as a complete chiral building block, incorporating the entire N-Cbz-pipecolate structure into a larger molecule. mdpi.com As a non-proteinogenic amino acid derivative, it is a valuable monomer for the synthesis of peptidomimetics and other complex natural products. mdpi.comdocumentsdelivered.com
Its utility as a core scaffold is demonstrated in its application toward the total synthesis of piperidine-containing alkaloids and other pharmacologically active agents. nih.gov For example, a related piperidine derivative is a key intermediate in the synthesis of the potent analgesic remifentanil. researchgate.net The defined stereochemistry and the dual functionality (amine and carboxylic acid) allow it to be seamlessly integrated into complex synthetic routes, providing a reliable and stereochemically defined six-membered ring core that is central to the final target's architecture and biological function.
Utility in Asymmetric Synthesis of Defined Molecular Scaffolds
The inherent chirality and functional group arrangement of this compound make it a powerful tool for the asymmetric synthesis of complex molecular architectures. Its strategic deployment enables chemists to construct intricate, stereochemically defined piperidine-containing targets with a high degree of control.
This compound serves as a foundational chiral building block in the synthesis of a variety of substituted piperidines. The Cbz protecting group provides stability under a range of reaction conditions and can be readily removed via hydrogenolysis, a mild and efficient method. The methyl ester functionality offers a handle for various transformations, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, or amidation to form carboxamides.
The strategic advantage of this building block lies in the ability to perform diastereoselective reactions at positions adjacent to the existing stereocenter or at other positions on the piperidine ring. For instance, the enolate of this compound can be generated and subsequently alkylated, allowing for the introduction of substituents at the C3 position. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at C2, providing a means to control the relative stereochemistry of the newly formed stereocenters.
Furthermore, the piperidine ring of this compound can be modified through various synthetic strategies. For example, oxidation of the ring can introduce unsaturation, which can then be subjected to a range of functionalization reactions, such as dihydroxylation or epoxidation, to create highly functionalized piperidine derivatives. The versatility of this chiral building block is showcased in its application to the synthesis of diverse molecular scaffolds, including those found in alkaloids and other biologically active compounds.
Table 1: Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Cbz Deprotection | H₂, Pd/C | Secondary Amine |
| Ester Reduction | LiAlH₄, THF | Primary Alcohol |
| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |
| Amidation | NH₃, MeOH or Amine, Coupling Agent | Carboxamide |
| α-Alkylation | LDA, Alkyl Halide | α-Substituted Piperidine |
| Ring Oxidation | Oxidizing Agent | Unsaturated Piperidine |
Analytical and Spectroscopic Characterization Methodologies for S Methyl 1 Cbz Piperidine 2 Carboxylate Research
Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopy is fundamental to the molecular characterization of S-Methyl 1-Cbz-piperidine-2-carboxylate, providing insights into its atomic composition, bonding, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: Proton NMR spectra map the hydrogen atoms within the molecule, revealing their chemical environment, proximity to other protons, and stereochemical relationships. For this compound, the spectrum is characterized by distinct signals corresponding to the piperidine (B6355638) ring protons, the methyl ester group, and the benzyloxycarbonyl (Cbz) protecting group. Due to the restricted rotation around the amide bond of the Cbz group, some proton signals may appear as broadened peaks or as sets of rotamers. soton.ac.uk The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Key resonances include those from the carbonyl carbons of the ester and the urethane (B1682113) (Cbz group), the carbons of the aromatic ring, the aliphatic carbons of the piperidine ring, and the methyl ester carbon. organicchemistrydata.orgresearchgate.net These shifts are highly sensitive to the local electronic environment.
¹⁵N NMR: While less common due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N isotope, nitrogen-15 (B135050) NMR is a valuable technique for directly probing the nitrogen atom of the piperidine ring. youtube.com The chemical shift of the nitrogen is highly indicative of its hybridization state and the nature of its substituents. researchgate.net For Cbz-protected amino acids, ¹⁵N NMR can provide information on peptide bond formation, conformational states, and solvation. researchgate.netnih.govnih.gov Isotopic enrichment is often employed to facilitate these studies. nih.govnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Note: Data are inferred from structurally similar compounds, such as (S)-(-)-1-Cbz-2-piperidinecarboxylic acid and methyl pipecolinate, and may vary based on solvent and experimental conditions. spectrabase.comnih.gov
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Piperidine C2-H | ~4.9-5.1 | - | Alpha-proton, often a multiplet. |
| Methyl Ester (-OCH₃) | ~3.7 | ~52 | A sharp singlet in ¹H NMR. |
| Cbz Methylene (-CH₂Ph) | ~5.1-5.2 | ~67 | Can appear as two doublets or a singlet. |
| Cbz Aromatic (Ph-) | ~7.3-7.4 | ~127-136 | Multiple signals for ortho, meta, para protons/carbons. |
| Piperidine Ring (-CH₂-)n | ~1.4-2.2 | ~20-45 | Complex overlapping multiplets. |
| Piperidine N-CH₂ | ~3.0-4.1 | ~45-55 | Protons adjacent to the nitrogen. |
| Ester Carbonyl (C=O) | - | ~172 | |
| Urethane Carbonyl (C=O) | - | ~155 |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of this compound.
Standard MS: Techniques like Electrospray Ionization (ESI) are commonly used to generate a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. researchgate.net This provides the molecular weight of the compound, confirming its identity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million. princeton.edu This precision allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₄H₁₉NO₄), the expected exact mass can be calculated and compared to the experimental value for definitive confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the key functional groups present in this compound. nist.gov
The IR spectrum of this compound will exhibit characteristic absorption bands:
C=O Stretching (Urethane): A strong absorption band typically appears around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the Cbz protector. princeton.edu
C=O Stretching (Ester): Another strong band is expected around 1730-1750 cm⁻¹, characteristic of the methyl ester carbonyl group. spectroscopyonline.com
C-O Stretching: Bands associated with the C-O bonds of the ester and urethane groups are visible in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: Peaks around 1450-1600 cm⁻¹ are indicative of the benzene (B151609) ring in the Cbz group.
C-H Stretching: Aliphatic C-H stretching from the piperidine ring and methyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches are seen just above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1730-1750 | Strong |
| Urethane (Cbz) | C=O Stretch | 1680-1700 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |
| Ester/Urethane | C-O Stretch | 1100-1300 | Strong |
| Aliphatic/Aromatic | C-H Stretch | 2850-3100 | Medium |
Chromatographic Methods for Isolation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, it is essential for purification, purity assessment, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC, LC/MS) for Purity and Isomer Separation
HPLC is a premier technique for determining the purity of this compound. Using a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), HPLC separates components with high resolution.
For this compound, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov A UV detector is effective for detection due to the strong absorbance of the Cbz group's aromatic ring. nih.gov
The primary applications include:
Purity Assessment: A pure sample should ideally yield a single, sharp peak. The peak's area percentage is used to quantify purity.
Isomer Separation: Chiral HPLC, using a chiral stationary phase, can be used to separate the S-enantiomer from its R-enantiomer, which is critical for stereospecific synthesis.
LC/MS: Coupling HPLC with a mass spectrometer (LC/MS) combines the separation power of LC with the detection and identification capabilities of MS. nih.govnih.gov This allows for the confirmation of the molecular weight of the peak corresponding to the target compound, enhancing analytical confidence. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Crude Product Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively during the synthesis of this compound. libretexts.org A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent (commonly silica (B1680970) gel). The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action, separating the components based on their polarity. libretexts.org
Key uses include:
Reaction Monitoring: By comparing the spot of the reaction mixture to spots of the starting materials (e.g., S-1-Cbz-piperidine-2-carboxylic acid) and the product, a chemist can track the consumption of reactants and the formation of the desired ester. princeton.edu
Solvent System Selection: TLC is used to determine the optimal solvent system for purification by column chromatography.
Crude Product Analysis: It provides a quick check of the number of components in a crude mixture before purification.
Visualization of the spots on a TLC plate is typically achieved by exposure to UV light, which causes the Cbz group to fluoresce or quench fluorescence, or by staining with a chemical reagent like potassium permanganate. princeton.edu
Determination of Stereochemical Purity
The successful synthesis of an enantiomerically enriched or pure compound requires rigorous analytical validation. The following sections detail the primary techniques used to confirm the stereochemical integrity of this compound.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric excess of chiral compounds. The underlying principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energy levels, resulting in different retention times for each enantiomer. ymc.co.jp The enantiomers are thus separated into two distinct peaks on the chromatogram, and the enantiomeric excess is calculated from the relative area of each peak.
For N-protected amino acid derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. phenomenex.comchromatographytoday.com Polysaccharide columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support, separate enantiomers based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.gov Macrocyclic glycopeptide columns, such as those using teicoplanin, offer broad selectivity for amino acid derivatives due to multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures. chromatographytoday.comnih.gov
The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase or polar organic modes, mixtures of acetonitrile or methanol (B129727) with aqueous or organic buffers are employed. farmaciajournal.com
Below are representative HPLC conditions adapted from established methods for structurally related N-protected amino acid esters.
Table 1: Representative Chiral HPLC Methodologies for Enantiomeric Excess (ee) Determination
| Parameter | Method A (Polysaccharide-Based) | Method B (Macrocyclic Glycopeptide-Based) |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Teicoplanin macrocyclic glycopeptide (e.g., Chirobiotic® T) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Methanol / 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Baseline separation of the S- and R-enantiomers | Baseline separation of the S- and R-enantiomers |
This table presents illustrative methodologies based on standard practices for separating N-protected amino acid esters and related piperidine derivatives. phenomenex.comnih.govfarmaciajournal.com
Optical rotation, measured using a polarimeter, is a classical technique for characterizing chiral compounds. It relies on the property of enantiomers to rotate the plane of plane-polarized light by an equal amount but in opposite directions. The specific rotation ([α]) is a fundamental physical property of a chiral substance and is defined as the observed angle of rotation (α) for a sample at a specific concentration (c) and path length (l) under defined conditions of temperature (T) and light wavelength (λ).
The measurement is typically performed using the sodium D-line (λ = 589 nm). A negative (-) sign indicates levorotatory rotation (counter-clockwise), while a positive (+) sign indicates dextrorotatory rotation (clockwise).
While a specific optical rotation value for this compound is not reported in the reviewed literature, data for the parent carboxylic acid, (S)-(−)-1-Cbz-2-piperidinecarboxylic acid, serves as a valuable reference. The esterification of the carboxylic acid to the methyl ester is expected to change the magnitude of the specific rotation, but the direction (levorotatory for the S-enantiomer) is generally expected to remain the same.
Table 2: Optical Rotation Data for a Related Reference Compound
| Compound | Formula | Specific Rotation [α] | Conditions |
|---|
Data sourced from a commercial supplier's technical sheet for the parent carboxylic acid. sigmaaldrich.com
This measurement confirms the enantiomeric identity of the bulk sample. When correlated with chiral HPLC results, it provides a comprehensive assessment of the stereochemical purity of this compound.
Future Research Directions and Emerging Trends in Piperidine 2 Carboxylate Chemistry
Development of More Efficient and Sustainable Stereoselective Synthetic Strategies
The demand for enantiomerically pure piperidine (B6355638) derivatives has spurred the development of advanced stereoselective synthetic methods. A significant trend is the move away from classical resolution techniques towards asymmetric catalysis, which offers a more atom-economical and efficient route to chiral molecules. researchgate.net
Key Developments:
Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) and its derivatives using chiral catalysts, such as those based on rhodium and ruthenium, is a powerful tool for accessing chiral piperidines. mdpi.comnih.gov Researchers are exploring novel ligands to improve the enantioselectivity and substrate scope of these reactions. nih.gov
Organocatalysis: Chiral organocatalysts, like prolinol derivatives, have emerged as effective tools for domino reactions that construct the piperidine ring with multiple stereocenters in a single step with excellent enantioselectivity. acs.org
| Strategy | Catalyst/Reagent Example | Key Advantage |
| Asymmetric Hydrogenation | Rhodium(I) with ferrocene ligand | High stereoselectivity for specific isomers. mdpi.com |
| Organocatalysis | O-TMS protected diphenylprolinol | Formation of multiple stereocenters in one step. acs.org |
| Green Solvents | Water, 2-MeTHF | Reduced environmental impact. |
| Alternative Reagents | 4-Methylpiperidine (4-MP) | Less hazardous substitute for piperidine. advancedchemtech.com |
Exploration of Novel Catalytic Systems for Piperidine Annulations and Derivatizations
The discovery of novel catalytic systems is paramount for accessing diverse and complex piperidine structures. Researchers are moving beyond traditional palladium and ruthenium catalysts to explore the utility of other metals and innovative catalytic concepts.
Emerging Catalytic Systems:
Gold Catalysis: Gold(I) complexes have been shown to catalyze the intramolecular hydroamination of unactivated alkenes, providing an efficient route to piperidine rings. organic-chemistry.org
Copper Catalysis: Copper(II) carboxylates promote intramolecular carboamination of unactivated olefins, allowing for the synthesis of N-functionalized piperidines. nih.gov Chiral copper(II) catalysts have also been used for the enantioselective cyanidation of amines, which can then be cyclized to form chiral piperidines. nih.gov
Iodine Catalysis: A novel approach utilizes molecular iodine as a catalyst for the intramolecular Csp3–H amination under visible light, enabling the selective formation of piperidines over the often-favored pyrrolidines. acs.org
Biocatalysis and Electrocatalysis: A groundbreaking two-stage process combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.netmedhealthreview.com This modular approach dramatically simplifies the synthesis of complex piperidines by reducing multi-step processes to just a few steps. news-medical.netmedhealthreview.com
| Catalytic System | Reaction Type | Substrate Example |
| Gold(I) Complexes | Intramolecular Hydroamination | N-4-pentenyl urea organic-chemistry.org |
| Copper(II) Carboxylates | Intramolecular Carboamination | γ- and δ-alkenyl N-arylsulfonamides nih.gov |
| Iodine/Visible Light | Csp3–H Amination | N-aryl sulfonamides acs.org |
| Biocatalysis/Nickel Electrocatalysis | C-H Oxidation/Radical Cross-Coupling | Piperidine derivatives news-medical.netmedhealthreview.com |
Expansion of Synthetic Applications in the Preparation of Advanced Research Intermediates
S-Methyl 1-cbz-piperidine-2-carboxylate and related piperidine-2-carboxylates are not just targets in themselves but are versatile building blocks for the synthesis of more complex and biologically active molecules. researchgate.net Their rigid, chiral scaffold makes them ideal starting materials for creating advanced research intermediates.
Applications in Synthesis:
Natural Product Synthesis: Piperidine-2-carboxylates are key intermediates in the total synthesis of numerous alkaloids and other natural products. semanticscholar.org
Medicinal Chemistry: The piperidine moiety is present in a wide range of pharmaceuticals, including antipsychotics, analgesics, and anticancer agents. encyclopedia.pubtandfonline.comnih.gov The ability to synthesize diverse piperidine-2-carboxylate derivatives allows medicinal chemists to generate libraries of compounds for drug discovery programs. nih.gov
Development of Novel Scaffolds: These intermediates are used to construct more complex heterocyclic systems, such as spiropiperidines and condensed piperidines, which are of great interest for exploring new areas of chemical biology. nih.gov For example, they are utilized in the synthesis of multireceptor atypical antipsychotics and potent inhibitors of various enzymes. nih.gov
Integration of Advanced Computational Approaches for Predictive Synthesis and Design
The integration of computational chemistry is revolutionizing the field of synthetic chemistry, moving it towards a more predictive science. In silico tools are increasingly being used to design novel piperidine-based molecules, predict their properties, and understand reaction mechanisms. nih.govnih.gov
Computational Tools and Their Applications:
Molecular Docking: This technique is used to predict the binding mode of piperidine derivatives to biological targets, such as enzymes and receptors. tandfonline.comresearchgate.net This information is crucial for the rational design of new drugs. nih.govresearchgate.net For instance, docking studies have been used to identify potent µ-opioid receptor inhibitors and anticancer agents. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of piperidine-based ligands when bound to their targets, helping to elucidate the key interactions that stabilize the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of piperidine derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds, prioritizing which ones to synthesize. researchgate.net
Reaction Prediction: Computational tools are being developed to predict the outcomes of chemical reactions, including stereoselectivity. This can help chemists to design more efficient synthetic routes and avoid unnecessary experimentation. DFT calculations, for example, can suggest reaction pathways, such as the ring-opening of tetrahydrofurfurylamine to form piperidine. nih.gov
| Computational Method | Application in Piperidine Chemistry | Example |
| Molecular Docking | Predicting ligand-receptor binding modes. tandfonline.comnih.govnih.govresearchgate.net | Identifying potential inhibitors for the Epidermal Growth Factor Receptor (EGFR). researchgate.net |
| Molecular Dynamics | Analyzing the stability of ligand-protein complexes. nih.gov | Elucidating crucial amino acid interactions with sigma receptor 1 (S1R) ligands. nih.gov |
| QSAR | Predicting biological activity of new compounds. researchgate.net | Designing novel HDM2 inhibitors for cancer therapy. researchgate.net |
| DFT Calculations | Elucidating reaction mechanisms. nih.gov | Modeling the catalytic synthesis of piperidine from furfural. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
